molecular formula C11H13NO B3348839 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- CAS No. 189065-85-8

5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-

Cat. No.: B3348839
CAS No.: 189065-85-8
M. Wt: 175.23 g/mol
InChI Key: HQSHSQJTVRLCIK-UHFFFAOYSA-N
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Description

5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism by which 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- exerts its effects is not fully understood. its activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical interactions, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

4-prop-2-enyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2,6-7,10,13H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSHSQJTVRLCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C2C(CCC2=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445651
Record name 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189065-85-8
Record name 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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